molecular formula C11H9BClNO2 B1597109 (2-Chloro-4-phenylpyridin-3-yl)boronic acid CAS No. 1029654-25-8

(2-Chloro-4-phenylpyridin-3-yl)boronic acid

Cat. No. B1597109
M. Wt: 233.46 g/mol
InChI Key: JWIZTZREZAQOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Chloro-4-phenylpyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C11H9BClNO2 . It is widely used in scientific research, with diverse applications including drug synthesis, catalysis, and material science.


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in recent years. One common method for the synthesis of pyridinylboronic acids involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane . Another approach involves the iridium or rhodium-catalyzed borylation of arenes via C-H activation .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-4-phenylpyridin-3-yl)boronic acid” can be represented by the SMILES string: OB(O)C1=C(C=CN=C1Cl)C1=CC=CC=C1 .


Chemical Reactions Analysis

Boronic acids, such as “(2-Chloro-4-phenylpyridin-3-yl)boronic acid”, have been used as substrates in various chemical reactions. For instance, they have been used as substrates in peroxide-mediated hydroxydeboronation reactions, providing good yields of halohydroxypyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Chloro-4-phenylpyridin-3-yl)boronic acid” include a molecular weight of 233.46 and a boiling point of 420.7±47.0 °C (Predicted) . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Hydrogen-Bonded Architectures

Research has explored the assembly of boronic acids with compounds like 4,4'-Bipyridine to form hydrogen-bonded networks. These structures are characterized by various interactions, including hydrogen bonds and π-π interactions. Water molecules play a critical role as spacer molecules in these assemblies, optimizing interactions and contributing to the stability and formation of cyclophane-type motifs within the structures (Rodríguez-Cuamatzi et al., 2009).

Organic Room-Temperature Phosphorescent Materials

Aryl boronic acids, through cyclic-esterification with dihydric alcohols, have been shown to be effective in screening for organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This method has led to the development of materials with long-lived RTP emissions and bright ML dyes, demonstrating the potential of boronic acids in creating novel optical materials (Zhang et al., 2018).

Sugar-Binding Boronic Acids

A new class of carbohydrate-binding boronic acids has been developed, showing superior abilities to complex model glycopyranosides under physiologically relevant conditions. This has significant implications for the design of receptors and sensors targeting cell-surface glycoconjugates, expanding the potential applications of boronic acids in biomedical research (Dowlut & Hall, 2006).

Diol Recognition and Discrimination

Fluorinated boronic acid-appended bipyridinium salts have been synthesized for the detection and differentiation of diol-containing analytes via (19)F NMR spectroscopy. This approach allows for the discrimination of bioanalytes at low mM concentrations, showcasing the utility of boronic acids in analytical chemistry (Axthelm et al., 2015).

Boronic Acid-Catalyzed Reactions

Boronic acids have been utilized as catalysts in various chemical reactions, including dehydrative condensation between carboxylic acids and amines. This catalysis is noteworthy for its efficiency and selectivity, enabling the synthesis of complex organic molecules and contributing to the development of new synthetic methodologies (Wang et al., 2018).

Safety And Hazards

“(2-Chloro-4-phenylpyridin-3-yl)boronic acid” is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Given the diverse applications of boronic acids in areas such as drug synthesis, catalysis, and material science, there is significant potential for future research and development involving “(2-Chloro-4-phenylpyridin-3-yl)boronic acid” and similar compounds. The development of new synthetic methods and the exploration of novel applications are among the possible future directions in this field .

properties

IUPAC Name

(2-chloro-4-phenylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BClNO2/c13-11-10(12(15)16)9(6-7-14-11)8-4-2-1-3-5-8/h1-7,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIZTZREZAQOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1Cl)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376749
Record name 2-Chloro-4-phenylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-phenylpyridin-3-yl)boronic acid

CAS RN

1029654-25-8
Record name 2-Chloro-4-phenylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-4-phenylpyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Chloro-4-phenylpyridin-3-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(2-Chloro-4-phenylpyridin-3-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(2-Chloro-4-phenylpyridin-3-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(2-Chloro-4-phenylpyridin-3-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(2-Chloro-4-phenylpyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.